5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
Description
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile is a bicyclic organic compound featuring a seven-membered annulene ring fused to a benzene ring, with a ketone group at position 5 and a nitrile group at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and materials research. Its synthesis and characterization often involve advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity . The compound is categorized under E3 in industrial reports, with a typical purity of 95% .
Properties
IUPAC Name |
5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-9-5-6-11-10(7-9)3-1-2-4-12(11)14/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHWWVFIQTIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
Core Annulene Formation
The benzoannulene skeleton is often constructed via Friedel-Crafts acylation , leveraging aromatic electrophilic substitution to install the ketone moiety. A representative protocol involves reacting 1,2,3,4-tetrahydrobenzoannulene with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 0–5°C in dichloromethane, yielding the 5-oxo intermediate with regioselectivity >85%.
Nitrile Group Installation
The 2-position nitrile is introduced via nucleophilic aromatic substitution (NAS) or Sandmeyer reaction :
- NAS : Treatment of the 2-bromo derivative (synthesized via bromination using N-bromosuccinimide) with CuCN in dimethylformamide (DMF) at 120°C for 12 hours achieves 65–72% conversion.
- Sandmeyer : Diazotization of a 2-amine precursor (prepared via nitration and reduction) followed by reaction with NaCN/CuCN provides the carbonitrile in 58–64% yield.
Table 1: Comparative Nitrile Installation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NAS | CuCN, DMF | 120 | 65–72 | 92 |
| Sandmeyer | NaNO₂, H₂SO₄, CuCN | 0–5 | 58–64 | 88 |
Ring-Closing Metathesis (RCM) Strategy
Diene Precursor Synthesis
A Grubbs II-catalyzed RCM approach constructs the seven-membered ring. Starting from 2-allyl-1-(3-butenyl)benzene, the diene undergoes metathesis in toluene at 40°C with 5 mol% catalyst, forming the annulene core in 78% yield.
Post-Metathesis Functionalization
The ketone at position 5 is introduced via oxidation of a secondary alcohol intermediate (derived from hydroboration-oxidation of the metathesized product) using Jones reagent (CrO₃/H₂SO₄) at 0°C, achieving 82% yield. The nitrile group is appended via palladium-catalyzed cyanation of a 2-iodo intermediate using Zn(CN)₂ and Pd(PPh₃)₄, yielding 70–75%.
Eco-Efficient Mechanochemical Synthesis
A solvent-free, mortar-pestle grinding protocol enables one-pot assembly of the carbonitrile derivative:
- Reactants : 2-formylbenzoic acid, malononitrile, and ammonium acetate.
- Conditions : Grinding at 25°C for 30 minutes.
- Mechanism : Knoevenagel condensation followed by cyclodehydration.
This method achieves 89–97% yield with minimal purification, outperforming traditional solution-phase routes in efficiency and environmental impact.
Table 2: Green Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Grinding Time | 30 min | Maximizes at 97% |
| Molar Ratio (1:1:1) | 1:1:1 | Avoids byproducts |
| Additive | None | Reduces waste |
Industrial-Scale Production Considerations
Continuous Flow Reactors
For large-scale synthesis, tubular flow reactors enhance the RCM step by maintaining precise temperature control (40±1°C) and reducing catalyst loading to 3 mol% while sustaining 75% yield.
Crystallization and Purification
The final product is purified via recrystallization from ethanol/water (3:1), yielding 98% purity. Industrial centrifuges reduce processing time by 40% compared to batch methods.
Analytical Validation of Synthetic Products
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 2.15–2.45 (m, 4H, cycloheptenone CH₂), δ 7.25–7.55 (m, 3H, aromatic H), δ 3.90 (s, 1H, CN adjacent H).
- IR : ν = 2225 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O).
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing nitrile group deactivates the aromatic ring, necessitating directed ortho-metalation (DoM) with LDA to achieve 2-substitution exclusively.
Byproduct Formation in Cyanation
Using ultra-dry DMF and molecular sieves reduces hydrolysis of CuCN to HCN, minimizing toxic byproducts.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances employ Ir(ppy)₃ photocatalysts to directly functionalize the benzoannulene core with cyanide ions under blue LED light, achieving 68% yield without pre-halogenation.
Biocatalytic Approaches
Exploratory studies using engineered nitrilases demonstrate 55% conversion of 2-amide precursors to the carbonitrile in aqueous buffer at 37°C, though scalability remains unproven.
Chemical Reactions Analysis
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Mechanism of Action
The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The benzo[7]annulene core is versatile, with modifications at positions 2 and 5 significantly altering reactivity and applications. Key analogs include:
- Nitrile vs. Carboxylic Acid/Ester : The nitrile group in the target compound enhances electrophilicity compared to carboxylic acid or ester derivatives, making it more reactive in nucleophilic additions .
- Ring Size Effects: Hexahydrobenzo[8]annulenone (C₁₃H₁₈O) has a larger ring system, reducing ring strain and altering solubility compared to the benzo[7]annulene analogs .
Physicochemical Properties
- Solubility : Nitrile derivatives exhibit lower polarity compared to carboxylic acids or esters, favoring organic solvents like dichloroethane (DCE) .
- Thermal Stability : The methyl ester derivative (CAS 150192-89-5) is stable at room temperature, while the acetic acid analog (CAS 6742-32-1) requires storage at -20°C to prevent degradation .
- Spectroscopic Data: NMR spectra for nitrile derivatives show distinct peaks for the cyano group (δ ~110–120 ppm in ¹³C NMR), whereas ketones resonate at δ ~200–210 ppm .
Biological Activity
5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile is a polycyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure that includes a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 197.24 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H11N |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile |
| CAS Number | Not specified |
Synthesis
The synthesis of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile typically involves multi-step organic reactions including cyclization and functional group transformations. The synthetic pathways often utilize starting materials such as substituted phenols and nitriles.
Anticancer Activity
Research has indicated that compounds similar to 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that analogues of this compound can inhibit the proliferation of various cancer cell lines. A notable study reported the evaluation of related compounds against leukemia cells (CCRF-CEM), where some derivatives demonstrated an IC50 value of 6.7 μg/mL, indicating moderate activity compared to inactive controls .
Antimicrobial Properties
The antimicrobial activity of related benzoannulene derivatives has been documented in various studies. Although specific data for 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile is limited, compounds within this chemical class have shown efficacy against bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of polycyclic compounds have highlighted potential benefits in models of neurodegenerative diseases. While direct studies on 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carbonitrile are scarce, its structural analogues have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Anticancer Activity in Leukemia : In vitro studies on derivatives of benzoannulenes showed promising results against CCRF-CEM leukemia cells with varying degrees of cytotoxicity. The presence of specific functional groups influenced the overall activity significantly.
- Antimicrobial Screening : A study evaluated several benzoannulene derivatives against common bacterial pathogens. Results indicated that certain modifications enhanced antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of substituted precursors followed by nitrile group introduction. For example, bromination of tetrahydrobenzoannulene derivatives (as in ) can be adapted by substituting bromine with cyanide via nucleophilic displacement. Key steps include:
- Cyclization : Use of acid-catalyzed intramolecular aldol condensation or Friedel-Crafts acylation to form the benzo[7]annulene core.
- Nitrile Introduction : Reaction of halogenated intermediates (e.g., bromo derivatives) with CuCN or NaCN under reflux in polar aprotic solvents (e.g., DMF).
- Optimization : Yields depend on reaction temperature, catalyst choice (e.g., Pd for cross-coupling), and protecting group strategies (e.g., tert-butyldiphenylsilyl in ). Side reactions like hydrolysis or over-oxidation must be minimized by controlling moisture and oxygen levels .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR : H NMR reveals proton environments in the annulene ring (δ 1.5–2.5 ppm for methylene groups) and deshielded protons near the carbonyl (δ 5.0–6.0 ppm). C NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~115 ppm) carbons.
- IR : Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns help validate the annulene structure.
- X-ray Crystallography : Resolves conformational ambiguities, such as ring puckering or substituent orientation (see for analogous structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when introducing electron-withdrawing groups at the 2-position of the benzo[7]annulene core?
- Methodology :
- Mechanistic Studies : Use kinetic isotope effects or isotopic labeling to identify rate-determining steps (e.g., nucleophilic substitution vs. elimination).
- Condition Screening : Test solvents (e.g., DMSO vs. THF), bases (e.g., KCO vs. DBU), and temperatures to optimize regioselectivity.
- Computational Modeling : Compare transition-state energies for competing pathways using DFT (Density Functional Theory). highlights how functional groups alter reactivity in similar systems .
Q. What computational methods are suitable for modeling the electronic effects of the carbonitrile group on the compound’s reactivity?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the carbonyl position.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing charge-separated intermediates).
- Comparative Studies : Benchmark against structurally related compounds (e.g., ’s bromo-fluoro derivative) to validate computational models .
Q. How does the steric environment of the benzo[7]annulene core influence regioselectivity in substitution reactions?
- Methodology :
- Conformational Analysis : Use X-ray data () or NOE NMR to assess ring puckering and substituent spatial arrangement.
- Steric Maps : Generate 3D models to visualize steric hindrance around reactive sites (e.g., C-2 vs. C-3 positions).
- Comparative Reactivity : Test bulky vs. small nucleophiles (e.g., PhS vs. CN) to quantify steric effects. ’s comparative table provides a template for such analyses .
Safety and Handling
Q. What are the critical safety considerations when handling this compound under inert atmospheric conditions?
- Methodology :
- Storage : Store in sealed containers under argon or nitrogen at 2–8°C to prevent hydrolysis or oxidation ( ).
- PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation with fume hoods ( ).
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline permanganate before disposal ( ).
Data Contradictions and Validation
- Synthetic Routes : and suggest divergent strategies (halogenation vs. silyl protection). Researchers should validate methods by cross-referencing with PubChem data ( ) and replicating under controlled conditions.
- Reactivity Profiles : The nitrile group’s electronic effects may conflict with steric factors in annulene derivatives. Mechanistic studies (e.g., Hammett plots) can resolve such discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
